molecular formula C7H15NO3 B13558187 (S)-2-Amino-6-methoxyhexanoic acid

(S)-2-Amino-6-methoxyhexanoic acid

Cat. No.: B13558187
M. Wt: 161.20 g/mol
InChI Key: IWFJEBFFMZRRQR-LURJTMIESA-N
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Description

(2S)-2-amino-6-methoxyhexanoic acid is an organic compound with a specific stereochemistry, indicated by the (2S) configuration This compound is a derivative of hexanoic acid, featuring an amino group at the second carbon and a methoxy group at the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-methoxyhexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with hexanoic acid.

    Introduction of Amino Group: The amino group is introduced at the second carbon through a series of reactions, often involving the use of protecting groups to ensure selective functionalization.

    Methoxylation: The methoxy group is introduced at the sixth carbon, usually through a methylation reaction using methanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-6-methoxyhexanoic acid may involve:

    Large-Scale Synthesis: Utilizing bulk chemicals and optimized reaction conditions to ensure high yield and purity.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-6-methoxyhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted hexanoic acid derivatives.

Scientific Research Applications

(2S)-2-amino-6-methoxyhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2S)-2-amino-6-methoxyhexanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the amino and methoxy groups.

    Pathways: Participates in metabolic pathways where it can be converted into other bioactive compounds.

    Effects: Modulates biochemical processes through its interactions with enzymes and receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminohexanoic acid: Lacks the methoxy group at the sixth carbon.

    (2S)-2-amino-6-hydroxyhexanoic acid: Has a hydroxyl group instead of a methoxy group at the sixth carbon.

    (2S)-2-amino-6-chlorohexanoic acid: Contains a chlorine atom at the sixth carbon instead of a methoxy group.

Uniqueness

(2S)-2-amino-6-methoxyhexanoic acid is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

(2S)-2-amino-6-methoxyhexanoic acid

InChI

InChI=1S/C7H15NO3/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

IWFJEBFFMZRRQR-LURJTMIESA-N

Isomeric SMILES

COCCCC[C@@H](C(=O)O)N

Canonical SMILES

COCCCCC(C(=O)O)N

Origin of Product

United States

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